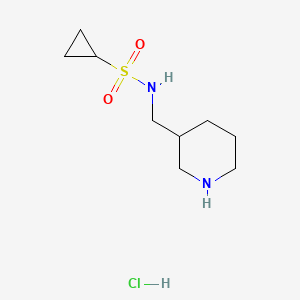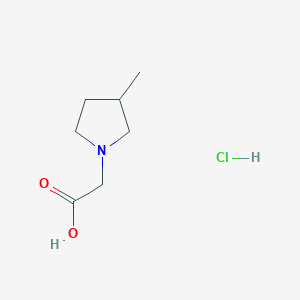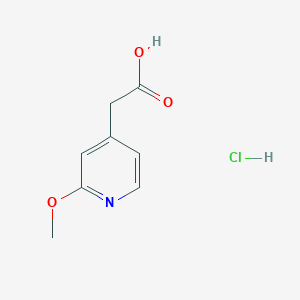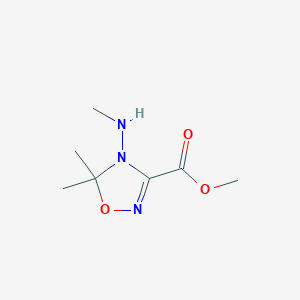
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Descripción general
Descripción
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride (2-EMTMDHCl) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of thiomorpholine and has the chemical formula C7H11ClN2OS. 2-EMTMDHCl is a crystalline solid and has a melting point of 145-147°C. It has been used in a variety of biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of N-Substituted Derivatives : Jacobs et al. (2008) report on the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, starting from different precursors, contributing to the understanding of the chemical properties and synthesis methods of related compounds (Jacobs et al., 2008).
Antiviral Activity and Synthesis : A study by Ivashchenko et al. (2014) focuses on synthesizing various derivatives, including those related to 2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, and examines their antiviral activities (Ivashchenko et al., 2014).
Spectral Characteristics and Sensor Ability : Staneva et al. (2020) investigate the photophysical characteristics of novel compounds, including a study on their fluorescent intensity and sensor ability, which is relevant to the understanding of similar compounds (Staneva et al., 2020).
Synthesis and Dynamic Stereochemistry : Research by Szawkało et al. (2015) on the synthesis of new N-aryl-substituted thiomorpholine-3,5-diones sheds light on the dynamic stereochemistry and structural properties of similar compounds (Szawkało et al., 2015).
Applications in Material Science and Biology
Electron Transport Layer in Polymer Solar Cells : Hu et al. (2015) discuss the use of a novel alcohol-soluble n-type conjugated polyelectrolyte in polymer solar cells, which could have implications for the application of similar compounds in material science (Hu et al., 2015).
Antimicrobial Activity : Kardile and Kalyane (2010) explore the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives, which is relevant for understanding the biological applications of similar compounds (Kardile & Kalyane, 2010).
Novel Organic Light-Emitting Device Applications : Luo et al. (2015) synthesize and study 1,8-naphthalimide derivatives for use in organic light-emitting devices, suggesting potential applications of similar compounds in optoelectronics (Luo et al., 2015).
Propiedades
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-7-5-8-4-6(2)11(7,9)10;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZPVWPQQSUDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1(=O)=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)



![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine dihydrochloride](/img/structure/B1435580.png)
